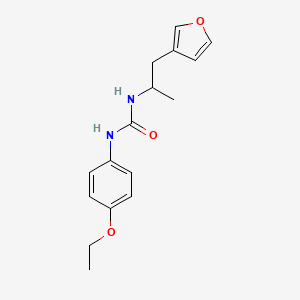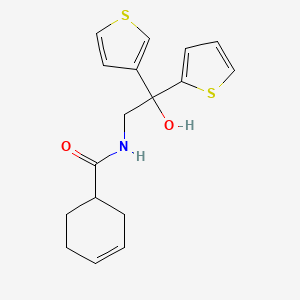
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPOM-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It has been used as a research tool in the fields of biochemistry, pharmacology, and physiology, and is also used in laboratory experiments for various purposes. The compound is an analog of the neurotransmitter acetylcholine and is used as an agonist of the muscarinic acetylcholine receptor subtype M1. It has a wide range of effects on the body, including effects on the cardiovascular, respiratory, and gastrointestinal systems.
Scientific Research Applications
Corrosion Inhibition
One application of related oxazolidinones is in corrosion control. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown to significantly inhibit the acidic corrosion of mild steel in hydrochloric acid medium, achieving up to 98% inhibition efficiency. This performance is attributed to its adsorption on the steel surface, following Langmuir’s isotherm, indicating a chemisorption mechanism (Bentiss et al., 2009).
Synthesis of Enantiomerically Pure Compounds
Oxazolidinones serve as valuable precursors for the synthesis of enantiomerically pure compounds. They have been employed in the preparation of mono- and diprotected α-substituted proline derivatives, showcasing their versatility as synthons for proline peptidomimetics. This method offers an efficient, economical, and enantioselective approach for producing such compounds, highlighting the broad applicability of oxazolidinones in synthetic organic chemistry (Harry Wang, 1999).
Electrochemical Oxidation and Synthesis
Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones has been explored as a key step for synthesizing dichiral β-amino alcohols. This process involves direct electrochemical oxidation, yielding intermediates useful for producing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates have pharmacological significance and serve as precursors for β-amino alcohols and protease inhibitors, showcasing the chemical versatility and application of oxazolidinones in medicinal chemistry (Danielmeier et al., 1996).
properties
IUPAC Name |
5-(aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUZVWNDGQBVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)

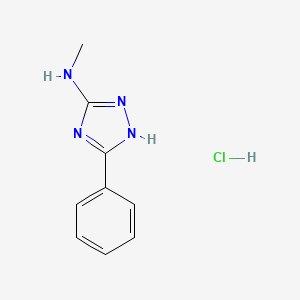
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)
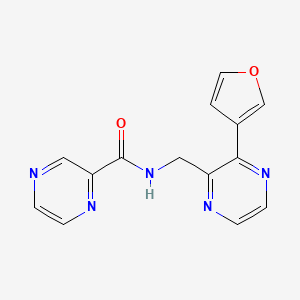
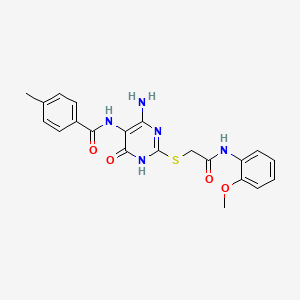


![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)
![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)
